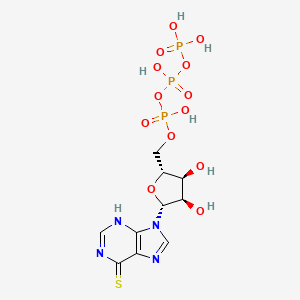

Thio-ITP

描述

属性

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNRDWAOABGWGP-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O13P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27652-34-2 |

Source

|

| Record name | Thio-ITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thioinosine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

6-Thioinosine 5′-triphosphate: An In-depth Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Thioinosine 5′-triphosphate (6-thio-ITP) is a crucial metabolite in the therapeutic action of thiopurine drugs, such as azathioprine and 6-mercaptopurine (6-MP). These drugs are widely used as immunosuppressants and in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery and synthesis of 6-thio-ITP, intended for researchers, scientists, and professionals in drug development. It details the metabolic pathways leading to its formation, outlines both chemical and enzymatic synthesis strategies, and presents key quantitative data and experimental protocols.

Discovery and Metabolic Significance

The discovery of 6-thioinosine 5'-triphosphate is intrinsically linked to the elucidation of the metabolic pathways of thiopurine drugs. Initially, it was understood that 6-mercaptopurine (6-MP) is converted intracellularly to its ribonucleotide, 6-thioinosine 5'-monophosphate (6-TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] Subsequent research identified the further phosphorylation of 6-TIMP to its diphosphate (6-TIDP) and triphosphate (6-thio-ITP) forms.[2] While much of the cytotoxic and immunosuppressive effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides (6-TGNs) into DNA and RNA, 6-thio-ITP and its methylated metabolites also play significant roles.[1] For instance, 6-thio-ITP has been identified as a competitive inhibitor of RNA polymerase.[3]

The metabolic journey from the prodrug azathioprine to the active thiopurine nucleotides is a complex cascade of enzymatic conversions. Azathioprine is first non-enzymatically converted to 6-MP.[1] 6-MP is then metabolized through three competing pathways. One pathway leads to the active 6-TGNs, another to inactive methylated metabolites via thiopurine S-methyltransferase (TPMT), and a third to the inactive metabolite 6-thiouric acid by xanthine oxidase (XO).[4] The formation of 6-thio-ITP occurs within the activation pathway that leads to the therapeutically active thioguanine nucleotides.

Metabolic Pathway of 6-Mercaptopurine

The metabolic conversion of 6-mercaptopurine to 6-thio-ITP and other key metabolites is a critical process for its pharmacological activity. The pathway involves several key enzymatic steps.

Caption: Metabolic pathway of 6-mercaptopurine leading to 6-thio-ITP.

Synthesis of 6-Thioinosine 5′-triphosphate

The synthesis of 6-thio-ITP can be approached through both chemical and enzymatic methods. While direct chemical synthesis from 6-mercaptopurine can be challenging due to the need for regioselective phosphorylation and protection of other functional groups, multi-step approaches starting from the corresponding nucleoside, 6-thioinosine, are more common.

Chemical Synthesis

A general strategy for the chemical synthesis of 6-thio-ITP involves the phosphorylation of 6-thioinosine. This typically requires protection of the ribose hydroxyl groups, followed by phosphorylation of the 5'-hydroxyl group and subsequent deprotection.

General Workflow for Chemical Synthesis:

Caption: General workflow for the chemical synthesis of 6-thio-ITP.

A common phosphorylation agent is phosphorus oxychloride (POCl₃) in an appropriate solvent. The resulting monophosphate can then be further phosphorylated to the triphosphate using a variety of methods, including coupling with pyrophosphate.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical methods.[5] This approach typically starts with 6-thioinosine or 6-thioinosine 5'-monophosphate (6-TIMP) and utilizes a series of kinases to sequentially add phosphate groups.

Enzymatic Synthesis Workflow:

Caption: Enzymatic synthesis of 6-thio-ITP from 6-thioinosine.

Quantitative Data

The following table summarizes key quantitative data for 6-thioinosine 5'-triphosphate, primarily sourced from commercial suppliers and analytical studies.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₄O₁₃P₃S | [6] |

| Molecular Weight | 524.23 g/mol | [6] |

| Purity (HPLC) | ≥ 95% | [7] |

| λmax | 322 nm (in Tris-HCl, pH 7.5) | [7] |

| Extinction Coefficient (ε) | 27.3 L mmol⁻¹ cm⁻¹ | [7] |

| Ki for RNA Polymerase I | 40.9 µM | [3] |

| Ki for RNA Polymerase II | 38.0 µM | [3] |

Experimental Protocols

General Protocol for Enzymatic Synthesis of 6-thio-ITP

This protocol provides a general framework for the enzymatic synthesis of 6-thio-ITP starting from 6-thioinosine. Specific enzyme concentrations and reaction conditions may need to be optimized.

Materials:

-

6-Thioinosine

-

ATP (as a phosphate donor)

-

Nucleoside kinase (e.g., from E. coli)

-

Nucleoside monophosphate kinase (e.g., adenylate kinase)

-

Nucleoside diphosphate kinase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP regeneration system (optional, e.g., creatine kinase and phosphocreatine)

Procedure:

-

Dissolve 6-thioinosine in the reaction buffer to a final concentration of 1-5 mM.

-

Add ATP to a final concentration of 1.5-2 molar equivalents relative to 6-thioinosine.

-

If using an ATP regeneration system, add the components according to the manufacturer's instructions.

-

Initiate the reaction by adding the three kinases. The specific activity and amount of each enzyme should be determined empirically.

-

Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.

-

Monitor the progress of the reaction by HPLC, analyzing for the consumption of the starting material and the formation of 6-thio-ITP.

-

Once the reaction is complete, terminate it by heating or by adding a protein precipitant (e.g., perchloric acid followed by neutralization).

-

Purify the 6-thio-ITP from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.

HPLC Purification of 6-thio-ITP

High-performance liquid chromatography is a standard method for the purification and analysis of thiopurine nucleotides.[8][9] Anion-exchange chromatography is particularly effective for separating nucleotides based on their charge.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Strong anion-exchange column (e.g., Mono Q)

Mobile Phases:

-

Buffer A: Low salt concentration (e.g., 20 mM Tris-HCl, pH 8.0)

-

Buffer B: High salt concentration (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

General Gradient Elution Protocol:

-

Equilibrate the column with Buffer A.

-

Inject the sample containing 6-thio-ITP.

-

Elute with a linear gradient of Buffer B, for example, from 0% to 50% Buffer B over 30 minutes.

-

Monitor the elution profile at the λmax of 6-thio-ITP (322 nm).

-

Collect the fractions corresponding to the 6-thio-ITP peak.

-

Desalt the collected fractions if necessary.

Characterization

The identity and purity of synthesized 6-thio-ITP should be confirmed using standard analytical techniques.

-

UV-Vis Spectroscopy: To confirm the characteristic absorbance maximum at 322 nm.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure, including the position of the phosphate groups.[12] ¹H, ¹³C, and ³¹P NMR are particularly useful.

Signaling Pathway Involvement

While 6-thioguanosine triphosphate (6-TGTP) is well-known for its role in inhibiting the Rac1 signaling pathway, leading to apoptosis in T-cells, the direct involvement of 6-thio-ITP in this or other specific signaling pathways is less characterized. However, as a key precursor to 6-TGNs, its formation is a critical step in the overall mechanism of action of thiopurine drugs.

Simplified Thiopurine-Induced Rac1 Inhibition Pathway:

Caption: Role of thiopurine metabolism in Rac1 inhibition.

Conclusion

6-Thioinosine 5′-triphosphate is a pivotal molecule in the pharmacology of thiopurine drugs. Understanding its discovery, metabolic context, and methods of synthesis is essential for researchers in medicinal chemistry, pharmacology, and drug development. This guide has provided a detailed overview of these aspects, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific signaling roles of 6-thio-ITP may unveil additional mechanisms of thiopurine action and open new avenues for therapeutic intervention.

References

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6-Mercaptopurine ribonucleoside triphosphate | C10H15N4O13P3S | CID 3036942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Mercaptopurine-riboside-5'-triphosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]

- 8. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of thiopurine nucleotides in human lung tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Role of 6-Thioinosine 5'-Triphosphate (Thio-ITP) in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Thioinosine 5'-triphosphate (Thio-ITP), a key metabolite of thiopurine drugs, plays a significant role in the landscape of purine metabolism and chemotherapy. Thiopurines, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are indispensable in treating acute lymphoblastic leukemia, autoimmune disorders, and preventing organ transplant rejection. Their therapeutic efficacy and toxicity are intrinsically linked to the complex intracellular metabolic pathways that lead to the formation of active metabolites, including this compound. This document provides an in-depth technical exploration of the biological functions of this compound, its interaction with key enzymes, the analytical methods for its quantification, and its implications for drug development and personalized medicine.

Introduction: The Intersection of Thiopurines and Purine Metabolism

Thiopurine drugs are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects.[1][2][3] A central pathway involves the conversion of 6-mercaptopurine (6-MP) to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] TIMP can then be sequentially phosphorylated to thioinosine diphosphate (TIDP) and subsequently to 6-thioinosine 5'-triphosphate (this compound).

This compound is a structural analog of the natural purine nucleotide inosine triphosphate (ITP). Its accumulation and subsequent metabolic fate are critical determinants of both the therapeutic and adverse effects of thiopurine therapy. A key enzyme responsible for regulating intracellular levels of this compound is inosine triphosphate pyrophosphatase (ITPase), which hydrolyzes this compound back to TIMP.[4] Genetic polymorphisms in the ITPA gene can lead to ITPase deficiency, resulting in the accumulation of this compound and an increased risk of dose-limiting toxicities.[5][6][7]

The Thiopurine Metabolic Pathway

The metabolic journey of thiopurines is a complex network of anabolic and catabolic reactions. The following diagram illustrates the central role of this compound within this pathway.

Quantitative Data on Enzyme Kinetics and Cellular Concentrations

The enzymatic conversion and degradation of this compound and its precursors are governed by specific kinetic parameters. Understanding these quantitative aspects is crucial for predicting drug efficacy and toxicity.

| Enzyme | Substrate | Km (µM) | Vmax | Ki (µM) | Cell Type/Source | Reference |

| ITPase (Wild-Type) | This compound | 130 ± 20 | 1.1 ± 0.1 µmol/min/mg | - | Human Erythrocytes | [8] |

| ITPase (Heterozygous c.94C>A) | This compound | 140 ± 30 | 0.4 ± 0.1 µmol/min/mg | - | Human Erythrocytes | [8] |

| ITPase (Homozygous c.94C>A) | This compound | 120 ± 40 | 0.1 ± 0.0 µmol/min/mg | - | Human Erythrocytes | [8] |

| HGPRT | 6-Mercaptopurine | 7.0 (apparent) | - | - | Human | [3][9] |

| IMPDH2 | Thio-IMP | - | - | 0.32 | Human (recombinant) | [5] |

| RNA Polymerase I | - | - | - | 40.9 | Human Lymphoma Cells | |

| RNA Polymerase II | - | - | - | 38.0 | Human Lymphoma Cells |

Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Metabolism.

The accumulation of this compound in patients with deficient ITPase activity is a critical factor in thiopurine-related toxicity.

| ITPA Genotype | Patient Population | This compound Concentration (pmol/8 x 10⁸ RBCs) | Reference |

| Wild-Type | Pediatric ALL | Not typically detected | [6][10] |

| Heterozygous (c.94C>A) | Pediatric ALL | Elevated levels observed | [6][10] |

| Homozygous (c.94C>A) | Pediatric ALL | Significantly elevated levels | [6][10] |

Table 2: Intracellular this compound Concentrations in Patients with ITPA Polymorphisms.

Experimental Protocols

Accurate quantification of this compound and the assessment of ITPase activity are essential for both research and clinical monitoring.

Quantification of Intracellular this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of intracellular this compound concentrations in red blood cells (RBCs).

Workflow for this compound Quantification

Detailed Methodology:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Isolate red blood cells (RBCs) by centrifugation and wash with a saline solution.

-

Lyse the packed RBCs using methods such as freeze-thawing or sonication.

-

Precipitate proteins from the lysate using a precipitating agent like perchloric acid.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant containing the nucleotides.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ an ion-pairing reagent in the mobile phase to retain the highly polar this compound. A common mobile phase consists of a phosphate buffer with an organic modifier like acetonitrile.

-

Perform isocratic or gradient elution to separate this compound from other nucleotides.

-

Detect this compound using a UV detector at its maximum absorbance wavelength (around 322 nm).

-

Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

-

ITPase Activity Assay

This assay measures the enzymatic activity of ITPase by quantifying the conversion of a substrate (ITP or this compound) to its monophosphate form (IMP or TIMP).

ITPase Activity Assay Workflow

Detailed Methodology:

-

Prepare Cell Lysate: Obtain a cell lysate, typically from red blood cells, which are a rich source of ITPase.

-

Incubation: Incubate a known amount of the cell lysate with a saturating concentration of the substrate (ITP or this compound) in a reaction buffer containing magnesium ions, which are essential for ITPase activity. The reaction is carried out at 37°C for a defined period.[11]

-

Stop Reaction: Terminate the enzymatic reaction by methods such as heat inactivation or the addition of an acid.

-

Product Analysis: Quantify the amount of the product (IMP or TIMP) formed using an HPLC method similar to the one described for this compound quantification.

-

Calculate Activity: Express the ITPase activity as the amount of product formed per unit of time per amount of protein in the lysate (e.g., nmol/h/mg protein).

Signaling Pathways and Cellular Consequences of this compound

The accumulation of this compound and other thiopurine metabolites can trigger a cascade of cellular events, ultimately leading to cytotoxicity. These effects are mediated through the disruption of normal cellular processes and the activation of stress-response pathways.

Inhibition of RNA Polymerase

This compound acts as a competitive inhibitor of RNA polymerases I and II, with Ki values of 40.9 µM and 38.0 µM, respectively. This inhibition disrupts the synthesis of ribosomal RNA and messenger RNA, leading to a global shutdown of protein synthesis and contributing to the cytotoxic effects of thiopurines.

Induction of Apoptosis and Cell Cycle Arrest

Thiopurine metabolites, including those derived from this compound, can be incorporated into DNA and RNA, leading to DNA damage and replication stress.[1] This triggers cell cycle arrest, primarily at the G2/M phase, and initiates the intrinsic apoptotic pathway.[8][12] Key events include the activation of DNA damage response pathways, mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[13][14]

Implications for Drug Development and Personalized Medicine

The central role of this compound and ITPase in thiopurine metabolism has significant implications for drug development and clinical practice.

-

Pharmacogenetic Testing: Genotyping for ITPA polymorphisms prior to initiating thiopurine therapy can identify patients at high risk for adverse drug reactions due to this compound accumulation.[5][6][7] This allows for dose adjustments or the selection of alternative therapies, paving the way for personalized medicine.

-

Therapeutic Drug Monitoring (TDM): Monitoring the intracellular concentrations of this compound and other thiopurine metabolites can help optimize dosing to maximize therapeutic efficacy while minimizing toxicity.[15]

-

Novel Drug Targets: The enzymes involved in the thiopurine metabolic pathway, including ITPase, represent potential targets for the development of new drugs to modulate thiopurine activity and reduce toxicity.

Conclusion

This compound is a pivotal metabolite in the complex web of thiopurine metabolism. Its biological role extends from being a substrate for the polymorphic enzyme ITPase to an inhibitor of essential cellular machinery like RNA polymerases. The accumulation of this compound in individuals with ITPase deficiency is a key contributor to the adverse effects of thiopurine therapy. A thorough understanding of the quantitative aspects of this compound metabolism, coupled with robust analytical methodologies, is essential for advancing the fields of pharmacology, drug development, and personalized medicine in the context of thiopurine treatment. Continued research into the intricate signaling pathways affected by this compound will undoubtedly uncover new avenues for therapeutic intervention and improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ITPA:c.94C>A and NUDT15:c.415C>T Polymorphisms and Their Relation to Mercaptopurine-Related Myelotoxicity in Childhood Leukemia in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of ITPA Polymorphism on Adverse Drug Reactions of 6-Mercaptopurine in Pediatric Patients with Acute Lymphoblastic Leukemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. novocib.com [novocib.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ITP-ase Assay Kit [novocib.com]

- 14. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiopurine Methyltransferase Activity and Thiopurine Metabolites in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Thio-ITP: A Key Substrate for Inosine Triphosphatase in Thiopurine Metabolism

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmacogenomics and personalized medicine, the interaction between drug metabolites and cellular enzymes is of paramount importance. One such critical interaction is the hydrolysis of 6-thioinosine triphosphate (Thio-ITP) by the enzyme inosine triphosphatase (ITPase). This compound is a key metabolite of thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), which are widely used as immunosuppressants and anti-cancer agents. ITPase plays a crucial role in purine metabolism by hydrolyzing non-canonical purine nucleotides, thereby preventing their incorporation into nucleic acids and subsequent cellular toxicity. This technical guide provides a comprehensive overview of this compound as a substrate for ITPase, including quantitative kinetic data, detailed experimental protocols, and visual representations of the associated metabolic pathways and experimental workflows.

This compound in the Thiopurine Metabolic Pathway

Thiopurine drugs are pro-drugs that undergo extensive intracellular metabolism to form their active metabolites, the thioguanine nucleotides (TGNs). A pivotal intermediate in this pathway is 6-thioinosine monophosphate (Thio-IMP), which can be sequentially phosphorylated to 6-thioinosine diphosphate (Thio-IDP) and ultimately to this compound. The accumulation of this compound can be toxic to cells. ITPase mitigates this by hydrolyzing this compound back to Thio-IMP, thus regulating the pool of thiopurine metabolites.[1][2][3] Genetic variations in the ITPA gene can lead to ITPase deficiency, resulting in the accumulation of this compound and an increased risk of adverse drug reactions in patients undergoing thiopurine therapy.[1][4][5][6]

Enzyme Kinetics of ITPase with this compound

Studies have demonstrated that this compound is a substrate for human erythrocyte ITPase, with enzymatic activities comparable to the canonical substrate, inosine triphosphate (ITP).[4][6][7] The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for the substrate and its catalytic rate, respectively. These parameters are crucial for understanding the efficiency of this compound hydrolysis by ITPase.

Table 1: Kinetic Properties of Human Erythrocyte ITPase for ITP and this compound

| Substrate | ITPA Genotype | Km (µM) | Vmax (nmol/mg/min) | Reference |

| ITP | Wild-type | 110 ± 10 | 3.5 ± 0.1 | [7] |

| This compound | Wild-type | 120 ± 10 | 3.3 ± 0.1 | [7] |

| ITP | c.94C>A (Heterozygous) | 110 ± 20 | 2.1 ± 0.1 | [7] |

| This compound | c.94C>A (Heterozygous) | 120 ± 20 | 1.9 ± 0.1 | [7] |

| ITP | c.94C>A (Homozygous) | 110 ± 20 | 0.8 ± 0.1 | [7] |

| This compound | c.94C>A (Homozygous) | 120 ± 20 | 0.7 ± 0.1 | [7] |

Data presented as mean ± standard error.

The data clearly indicate that while the substrate binding affinity (Km) is not significantly altered by the common c.94C>A polymorphism in the ITPA gene, the maximum velocity (Vmax) of the pyrophosphohydrolysis is compromised in both heterozygous and homozygous individuals.[4][7] This reduced catalytic efficiency in individuals with ITPA variants leads to the accumulation of this compound, providing a biochemical basis for the observed adverse drug reactions to thiopurine therapy.[4][6]

Experimental Protocol: Measurement of ITPase Activity using this compound

The determination of ITPase activity with this compound as a substrate is essential for both basic research and clinical diagnostics. The most common method involves incubating a source of ITPase (e.g., human erythrocyte lysate) with this compound and quantifying the formation of the product, 6-thioinosine monophosphate (Thio-IMP), using ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6][7][8]

Materials:

-

Enzyme Source: Human erythrocyte lysate

-

Substrate: 6-thioinosine triphosphate (this compound) solution

-

Reaction Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2

-

Stopping Solution: Perchloric acid (HClO4)

-

Neutralizing Solution: Potassium carbonate (K2CO3)

-

HPLC System: With a C18 reverse-phase column and UV detector

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Methanol

-

Ion-Pairing Agent: Tetrabutylammonium hydroxide

Procedure:

-

Erythrocyte Lysate Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma and buffy coat.

-

Wash erythrocytes three times with cold saline.

-

Lyse the packed erythrocytes with cold, distilled water.

-

Determine the hemoglobin concentration for normalization.

-

-

Enzymatic Reaction:

-

Pre-incubate the erythrocyte lysate at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of this compound to the lysate in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the cold stopping solution (perchloric acid).

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Neutralize the supernatant with the neutralizing solution.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase containing the ion-pairing agent.

-

Inject the prepared sample.

-

Elute the nucleotides using a gradient of mobile phase B (methanol).

-

Detect the eluting Thio-IMP and any remaining this compound using a UV detector at an appropriate wavelength (e.g., 322 nm).

-

Quantify the amount of Thio-IMP produced by comparing its peak area to a standard curve.

-

-

Calculation of ITPase Activity:

-

Calculate the rate of Thio-IMP formation.

-

Normalize the activity to the hemoglobin concentration of the lysate.

-

Express the ITPase activity in units such as nmol of Thio-IMP formed per hour per gram of hemoglobin.

-

Conclusion

The hydrolysis of this compound by ITPase is a critical step in the metabolism of thiopurine drugs, with significant implications for therapeutic efficacy and patient safety. The kinetic data clearly demonstrate that this compound is an efficient substrate for ITPase, and that genetic polymorphisms in the ITPA gene can impair this process, leading to the accumulation of potentially toxic metabolites. The detailed experimental protocol provided herein offers a robust method for quantifying ITPase activity, which can be invaluable for researchers in the fields of pharmacology, toxicology, and personalized medicine. A thorough understanding of the ITPase-Thio-ITP interaction is essential for the development of safer and more effective thiopurine-based therapies.

References

- 1. Adverse drug reactions to azathioprine therapy are associated with polymorphism in the gene encoding inosine triphosphate pyrophosphatase (ITPase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A disease spectrum for ITPA variation: advances in biochemical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutation in the ITPA gene predicts intolerance to azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Thio-ITP and its Relationship to Thiopurine Drug Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiopurine Drugs

Thiopurine drugs, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a class of purine antimetabolites integral to the treatment of various conditions.[1] They are widely used as immunosuppressants in autoimmune diseases like inflammatory bowel disease (IBD) and rheumatoid arthritis, for preventing organ transplant rejection, and as chemotherapeutic agents in the treatment of acute lymphoblastic leukemia (ALL).[1][2] These drugs are administered as prodrugs and require intracellular enzymatic conversion to their active cytotoxic metabolites, the 6-thioguanine nucleotides (6-TGNs).[1] The efficacy and toxicity of thiopurines are highly variable among individuals, primarily due to genetic polymorphisms in the enzymes responsible for their metabolism.[3] This guide focuses on a specific, less-canonical metabolite, 6-thioinosine 5'-triphosphate (Thio-ITP), and its role within the complex thiopurine metabolic network.

The Canonical Thiopurine Metabolic Pathway

The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways that ultimately determines the balance between therapeutic efficacy and toxicity.

Activation (Anabolism):

-

Azathioprine (AZA) is a prodrug that is first converted non-enzymatically to 6-mercaptopurine (6-MP) .[4][5]

-

6-MP is then metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) to 6-thioinosine monophosphate (TIMP) .[1]

-

TIMP serves as a crucial branch point. It can be further phosphorylated to form 6-thioinosine diphosphate (TIDP) and subsequently 6-thioinosine triphosphate (this compound) .

-

Alternatively, TIMP can be converted in a two-step process by inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) into 6-thioguanosine monophosphate (TGMP) .[1]

-

TGMP is then sequentially phosphorylated to 6-thioguanosine diphosphate (TGDP) and the therapeutically active 6-thioguanosine triphosphate (TGTP) . These, along with their deoxy- forms, are collectively known as 6-thioguanine nucleotides (6-TGNs) .[1] The 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[1]

Inactivation (Catabolism):

-

Xanthine Oxidase (XO): This enzyme catabolizes 6-MP to the inactive metabolite 6-thiouric acid.[4]

-

Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP) and TIMP to 6-methylthioinosine monophosphate (MeTIMP). While considered an inactivation pathway, high levels of 6-MMP are associated with hepatotoxicity.[4][5]

Genetic variations in enzymes like TPMT and NUDT15 (which dephosphorylates active metabolites) significantly impact the metabolic fate of thiopurines and are major determinants of patient response and toxicity.[6]

References

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers for gastrointestinal adverse events related to thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]

- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azathioprine - Wikipedia [en.wikipedia.org]

- 6. Biomarkers Predictive of Response to Thiopurine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake of Thio-ITP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cellular plasma membrane, a formidable barrier, meticulously regulates the entry of substances into the cell. Overcoming this barrier is a pivotal challenge in drug delivery. Thiol-mediated uptake has emerged as a promising strategy to enhance the intracellular delivery of therapeutic molecules. This technical guide delves into the cellular uptake of Thio-ITP, a conceptual thiolated compound designed for therapeutic intervention in Immune Thrombocytopenia (ITP). While direct experimental data on a specific "this compound" molecule is not publicly available, this guide synthesizes established principles of thiol-mediated uptake and the pathophysiology of ITP to provide a foundational framework for its investigation.

Introduction to Thiol-Mediated Cellular Uptake

The cell surface is rich in thiol groups (-SH), primarily from cysteine residues in membrane proteins. These exofacial thiols can engage in dynamic covalent exchange with thiol-reactive groups on exogenous molecules, facilitating their attachment to the cell surface and subsequent internalization. This process, known as thiol-mediated uptake, can significantly enhance the cellular entry of various cargos, from small molecules to nanoparticles.

Key mechanisms involved in thiol-mediated uptake include:

-

Disulfide Bond Formation: Thiol-reactive groups, such as maleimides or pyridyl disulfides, on the therapeutic agent can form disulfide bonds with cell surface thiols.

-

Thiol-Disulfide Exchange: A dynamic exchange between thiols and disulfides can lead to the internalization of the molecule.

-

Endocytosis: Following surface binding, the therapeutic agent is often internalized via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

This compound: A Conceptual Framework for ITP Treatment

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the destruction of platelets by autoantibodies. Current treatments aim to either suppress the immune system or stimulate platelet production. A theoretical "this compound" therapeutic would be a molecule designed to modulate the immune response in ITP, enhanced with a thiol-reactive group to facilitate its entry into target immune cells, such as B-cells or T-cells.

Experimental Protocols for Investigating this compound Cellular Uptake

The following are detailed methodologies for key experiments to characterize the cellular uptake of a novel this compound compound.

Cell Culture

-

Cell Lines: Relevant immune cell lines such as Raji (B-cell lymphoma) or Jurkat (T-cell leukemia) should be used. Primary B and T cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or ITP patients would provide more physiologically relevant models.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Synthesis and Labeling of this compound

-

The therapeutic component of this compound would need to be synthesized with a thiol-reactive linker.

-

For visualization and quantification, this compound should be conjugated with a fluorescent probe (e.g., fluorescein isothiocyanate - FITC, or a rhodamine dye) for microscopy and flow cytometry experiments, or with a radiolabel (e.g., ³H or ¹⁴C) for quantitative uptake studies.

Cellular Uptake Quantification by Flow Cytometry

This method allows for the high-throughput quantification of fluorescently labeled this compound uptake at a single-cell level.

-

Procedure:

-

Seed cells (e.g., 1 x 10⁶ cells/well) in a 24-well plate.

-

Treat cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 0.5, 1, 2, 4, 6 hours).

-

After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized compound.

-

To distinguish between surface-bound and internalized this compound, cells can be treated with a quenching agent like trypan blue, which quenches the fluorescence of extracellularly bound probes.

-

Resuspend the cells in PBS containing 1% FBS.

-

Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Visualization of Cellular Uptake by Confocal Microscopy

Confocal microscopy provides spatial information on the subcellular localization of this compound.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with fluorescently labeled this compound as described for flow cytometry.

-

After incubation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular staining).

-

Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) and/or specific organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal laser scanning microscope.

-

Investigating the Mechanism of Uptake

To elucidate the pathways involved in this compound internalization, various pharmacological inhibitors can be used.

-

Procedure:

-

Pre-incubate cells with specific inhibitors for 30-60 minutes before adding fluorescently labeled this compound.

-

Thiol-mediated uptake inhibitors: N-ethylmaleimide (NEM) or other thiol-blocking agents.

-

Endocytosis inhibitors:

-

Chlorpromazine (inhibits clathrin-mediated endocytosis).

-

Filipin or nystatin (inhibit caveolae-mediated endocytosis).

-

Amiloride or cytochalasin D (inhibit macropinocytosis).

-

Dynasore (inhibits dynamin-dependent endocytosis).

-

-

-

After pre-incubation, add this compound and incubate for the desired time.

-

Quantify cellular uptake using flow cytometry as described above. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.

-

Quantitative Data Presentation

While specific data for "this compound" is unavailable, the following tables illustrate how quantitative data from the proposed experiments should be structured.

Table 1: Time- and Concentration-Dependent Uptake of this compound in Raji Cells (Flow Cytometry Data)

| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) at 1 hour | Mean Fluorescence Intensity (MFI) at 4 hours |

| 0 (Control) | 10 ± 2 | 12 ± 3 |

| 1 | 150 ± 15 | 450 ± 30 |

| 5 | 600 ± 50 | 1800 ± 120 |

| 10 | 1200 ± 90 | 3500 ± 250 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of Inhibitors on this compound Uptake in Raji Cells (Flow Cytometry Data)

| Treatment | Mean Fluorescence Intensity (MFI) | % Inhibition of Uptake |

| Control (this compound only) | 1200 ± 90 | 0% |

| + N-ethylmaleimide (NEM) | 250 ± 30 | 79% |

| + Chlorpromazine | 650 ± 55 | 46% |

| + Filipin | 1100 ± 80 | 8% |

| + Amiloride | 800 ± 70 | 33% |

Cells were treated with 10 µM this compound for 4 hours. Data are presented as mean ± standard deviation (n=3).

Visualization of Pathways and Workflows

Graphviz diagrams are provided to visualize key processes.

Conclusion

The investigation of a novel therapeutic agent like this compound requires a systematic and multi-faceted approach. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize its cellular uptake, elucidate the underlying mechanisms, and gather the quantitative data necessary for preclinical development. The principles of thiol-mediated uptake offer a powerful strategy to enhance the delivery of therapeutics for challenging diseases like Immune Thrombocytopenia. While "this compound" remains a conceptual entity, the framework provided here serves as a robust starting point for the rational design and evaluation of such targeted therapies.

The Unintended Reach of Thiopurine Analogs: A Technical Guide to Potential Off-Target Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential off-target effects of thiopurine analogs, with a particular focus on the well-characterized interactions of their metabolites. While the term "Thio-ITP" (6-Thioinosine 5'-triphosphate) specifically refers to a competitive inhibitor of RNA polymerases, the broader and more clinically significant off-target effects are associated with the metabolic products of thiopurine prodrugs like azathioprine and 6-mercaptopurine. A key metabolite, 6-thioguanosine triphosphate (6-TGTP), has been identified as a modulator of the small GTPase Rac1, leading to significant downstream cellular consequences. This guide will delineate the known on-target effects of this compound, delve into the detailed mechanism of the off-target interaction between 6-TGTP and Rac1, and provide experimental protocols for investigating such effects.

On-Target Effects of 6-Thioinosine 5'-triphosphate (this compound)

6-Thioinosine 5'-triphosphate is primarily recognized as a competitive inhibitor of RNA polymerase activities. Its inhibitory effects on both endogenous and exogenous DNA-directed RNA synthesis have been quantified, demonstrating a high apparent affinity for these enzymes.

| Target Enzyme | Inhibition Constant (Ki) |

| RNA Polymerase I | 40.9 µM |

| RNA Polymerase II | 38.0 µM |

Primary Off-Target Effect of Thiopurine Metabolites: Rac1 Inhibition

The most significant and well-documented off-target effect of thiopurine metabolism is the inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. This interaction is not mediated by this compound itself, but by a related metabolite, 6-thioguanosine triphosphate (6-TGTP).

Mechanism of Rac1 Inhibition by 6-TGTP

Thiopurine prodrugs are metabolized in cells to 6-TGTP. This molecule then targets Rac1, forming a disulfide adduct between the thiol group of 6-TGTP and a cysteine residue within the redox-sensitive GXXXXGK(S/T)C motif of Rac1.[1][2] This covalent modification has profound consequences for the function of Rac1.

The 6-TGTP-Rac1 adduct can still be acted upon by Rho-specific GTPase-activating proteins (RhoGAPs), which facilitate the hydrolysis of the bound 6-TGTP to 6-thioguanosine diphosphate (6-TGDP), forming an inactive 6-TGDP-Rac1 adduct.[1][2] However, Rho-specific guanine nucleotide exchange factors (RhoGEFs), which are responsible for reactivating GTPases by exchanging GDP for GTP, are unable to displace the adducted 6-TGDP from Rac1.[1][2] This leads to an accumulation of the inactive 6-TGDP-Rac1 adduct within the cell, effectively sequestering Rac1 and inhibiting its downstream signaling.[1][2]

This T-cell-specific targeting of Rac1 by 6-TGTP is believed to be a major contributor to the immunosuppressive effects of thiopurine drugs.[1][2]

Potential for Broader Rho GTPase Inhibition

The proposed mechanism of Rac1 inactivation may also apply to other Rho GTPases, such as RhoA and Cdc42, as they also possess the GXXXXGK(S/T)C motif.[1][2] However, in activated T-cells, Rac1 is the predominant activated Rho GTPase, making it the primary target.[1][2] The potential for targeting other Rho GTPases in different cell types, such as RhoA in vascular cells, could be linked to the cytotoxic side effects of thiopurine drugs.[1][2]

Signaling Pathways and Experimental Workflows

Thiopurine Metabolism and Rac1 Inhibition Pathway

Caption: Metabolic activation of thiopurines and subsequent off-target inhibition of the Rac1 signaling pathway.

Experimental Workflow for Identifying Off-Target Protein Adducts

Caption: A generalized workflow for the identification of protein-drug adducts using mass spectrometry.

Experimental Protocols

In Vitro GTPase Activity Assay (GTPase-Glo™ Assay)

This protocol is adapted for measuring the effect of a test compound (e.g., 6-TGTP) on the activity of a GTPase like Rac1.

Objective: To quantify the inhibition of GTPase activity by a test compound.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified GTPase (e.g., Rac1), a GTPase-activating protein (GAP) to stimulate activity, and the test compound at various concentrations in a suitable reaction buffer.

-

Initiation: Start the reaction by adding a known concentration of GTP. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for GTP hydrolysis.

-

GTP Detection: Add the GTPase-Glo™ Reagent, which converts the remaining GTP into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Add a Detection Reagent containing luciferase and luciferin. This will produce a luminescent signal proportional to the amount of ATP, and thus inversely proportional to the GTPase activity.

-

Data Analysis: Measure luminescence using a plate reader. A decrease in GTPase activity (i.e., less GTP hydrolyzed) will result in a higher luminescent signal. Plot the signal against the concentration of the test compound to determine the IC50.

Identification of Protein-Nucleotide Adducts by Mass Spectrometry

This protocol provides a general framework for identifying covalent adducts between a nucleotide analog and a protein.

Objective: To identify and characterize the covalent modification of a target protein by a reactive metabolite.

Methodology:

-

Sample Preparation: Incubate the target protein (e.g., purified Rac1) or cell lysate with the thiopurine analog (or its active metabolite).

-

Protein Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease such as trypsin to generate peptides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Acquire tandem mass spectra (MS/MS) of the peptide ions.

-

-

Data Analysis:

-

Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against a protein sequence database.

-

Specify the mass of the nucleotide analog adduct as a variable modification on reactive amino acid residues (e.g., cysteine).

-

Analyze the search results to identify peptides that are covalently modified with the nucleotide analog and pinpoint the exact site of modification.

-

Unbiased Off-Target Identification (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to identify the protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.

Objective: To identify the protein targets of a compound in an unbiased manner.

Methodology:

-

Cell Treatment: Treat intact cells with the test compound and a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble protein at each temperature point for both the treated and control samples using techniques like Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for a particular protein in the drug-treated sample indicates direct binding of the compound to that protein.

Conclusion

While 6-Thioinosine 5'-triphosphate (this compound) is a known inhibitor of RNA polymerases, the more clinically relevant off-target effects stem from the metabolic activation of thiopurine prodrugs. The inhibition of the small GTPase Rac1 by 6-TGTP represents a well-characterized off-target interaction with significant implications for the immunosuppressive activity of these drugs. Understanding these off-target effects is crucial for the development of safer and more effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for investigating both known and novel off-target interactions of drug candidates.

References

Thio-ITP: A Technical Guide for Nucleotide Analog Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioinosine 5'-triphosphate (Thio-ITP) is a sulfur-containing nucleotide analog of inosine triphosphate (ITP). As a metabolite of thiopurine drugs like 6-mercaptopurine (6-MP), it plays a significant role in the therapeutic effects and toxicities of these agents. In the realm of nucleotide analog research, this compound serves as a valuable tool for probing the mechanisms of various enzymes, particularly RNA polymerases, and for investigating cellular signaling pathways. Its ability to act as a competitive inhibitor and a substrate for different enzymes makes it a versatile molecule for studying enzyme kinetics, structure-function relationships, and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and applications in research, with a focus on quantitative data and detailed experimental protocols.

Core Concepts

Chemical Structure and Synthesis

This compound is characterized by the substitution of an oxygen atom with a sulfur atom at the 6-position of the purine ring of ITP.

Synthesis: The synthesis of this compound typically involves the enzymatic or chemical phosphorylation of 6-mercaptopurine riboside (6-MPR). A common approach involves the following conceptual steps:

-

Phosphorylation of 6-MPR to 6-Thioinosine monophosphate (Thio-IMP): This can be achieved using a phosphotransferase enzyme.

-

Conversion of Thio-IMP to 6-Thioinosine diphosphate (Thio-IDP): This step is catalyzed by a nucleoside monophosphate kinase.

-

Final Phosphorylation to this compound: A nucleoside diphosphate kinase catalyzes the final phosphorylation to yield 6-Thioinosine 5'-triphosphate.

Chemically, the synthesis can be approached by heating hypoxanthine with phosphorus pentasulfide.[1]

Mechanism of Action

The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of RNA polymerases.[1] By mimicking the natural substrate ITP, this compound can bind to the active site of these enzymes, thereby blocking the process of transcription. This inhibition can disrupt both endogenous and exogenous DNA-directed RNA synthesis.

Furthermore, as a thiopurine metabolite, this compound is involved in the broader mechanism of action of drugs like 6-mercaptopurine. These drugs interfere with de novo purine synthesis, leading to the incorporation of thiopurine metabolites into DNA and RNA, which ultimately inhibits protein, DNA, and RNA synthesis and can induce apoptosis in proliferating cells.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and its precursors with various enzymes.

Table 1: Inhibition Constants (Ki) of this compound for RNA Polymerases

| Enzyme | Ki (μM) | Source |

| RNA Polymerase I | 40.9 | [1] |

| RNA Polymerase II | 38.0 | [1] |

Table 2: Substrate Specificity of Human Erythrocyte ITPase

| Substrate | Relative Activity (%) |

| ITP | 100 |

| 6-Thio-ITP | Efficiently converted |

| 6-Methylthis compound | Poor substrate |

Experimental Protocols

Protocol 1: In Vitro RNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on RNA polymerase activity.

Materials:

-

Purified RNA polymerase (e.g., T7 RNA polymerase)

-

DNA template containing a suitable promoter (e.g., T7 promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radiolabeling)

-

This compound

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

Stop solution (e.g., formamide loading dye)

-

Polyacrylamide gel for electrophoresis

-

Phosphor imager or autoradiography film

Procedure:

-

Prepare a master mix containing the transcription buffer, DTT, RNase inhibitor, and all NTPs except the radiolabeled one.

-

Set up a series of reaction tubes with varying concentrations of this compound. Include a control reaction with no inhibitor.

-

Add the DNA template and RNA polymerase to each tube.

-

Initiate the transcription reaction by adding the master mix and [α-³²P]UTP.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by polyacrylamide gel electrophoresis.

-

Visualize and quantify the radiolabeled transcripts using a phosphor imager or autoradiography.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: LC-MS/MS Quantification of Intracellular this compound

Objective: To quantify the concentration of this compound in cellular extracts.

Materials:

-

Cell culture of interest

-

Thiopurine drug (e.g., 6-mercaptopurine) for treating cells

-

Cell lysis buffer

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Culture cells to the desired density and treat with the thiopurine drug for a specified time.

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and centrifuge to remove cell debris.

-

To a known volume of the cell lysate, add the internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Construct a calibration curve using known concentrations of this compound and the internal standard to determine the concentration in the cell samples.[4][5][6]

Signaling Pathways and Logical Relationships

Thiopurine Metabolism and Action

The metabolic pathway of thiopurines is complex, involving activation to cytotoxic nucleotides and inactivation by methylation. This compound is an important intermediate in this pathway.

Caption: Metabolic activation of 6-mercaptopurine to this compound and other active metabolites.

Experimental Workflow for RNA Polymerase Inhibition Assay

The following diagram illustrates the workflow for assessing the inhibitory activity of this compound on RNA polymerase.

Caption: Workflow for the in vitro RNA polymerase inhibition assay using this compound.

Potential Role in Rac1 GTPase Signaling

While direct evidence for this compound modulating Rac1 is limited, the related metabolite 6-thioguanosine triphosphate (Thio-GTP) has been shown to affect Rac1 activation. This suggests a potential, indirect role for this compound in this pathway, as it is a precursor to other thiopurine nucleotides.

Caption: Postulated influence of this compound metabolism on the Rac1 signaling pathway.

Conclusion

This compound is a multifaceted nucleotide analog with significant implications for both basic research and clinical applications. Its role as an inhibitor of RNA polymerases and its position as a key metabolite in thiopurine therapy make it a subject of ongoing investigation. The data and protocols presented in this guide offer a foundation for researchers to explore the diverse biological activities of this compound and to leverage its properties in the development of new scientific insights and therapeutic strategies. Further research is warranted to fully elucidate its interactions with other cellular targets and its precise role in various signaling cascades.

References

- 1. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Thio-ITP as a Chain-Terminating Nucleotide Analog in In Vitro Transcription

Introduction

Inosine triphosphate (ITP) is a naturally occurring purine nucleotide that can be incorporated into RNA during transcription. Thiol-modified nucleotide analogs are valuable tools for studying the mechanisms of transcription and for developing therapeutic oligonucleotides. This document provides a detailed protocol for utilizing a hypothetical thio-analog of ITP, referred to as Thio-ITP, in in vitro transcription (IVT) assays. It is presumed that this compound acts as a chain terminator, allowing for applications such as transcript mapping and studying the kinetics of RNA polymerase.

Principle

The protocol is based on a standard in vitro transcription reaction using a DNA template containing a T7 promoter.[1][2][3] The reaction includes RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the this compound analog. When this compound is incorporated into the growing RNA chain, it is hypothesized to prevent further elongation by RNA polymerase, resulting in truncated transcripts. The size distribution of these terminated transcripts can be analyzed by gel electrophoresis to determine the positions of incorporation.

Experimental Protocols

Preparation of Reagents

It is crucial to maintain an RNase-free environment when working with RNA.[4]

1.1. 10x Transcription Buffer:

-

400 mM Tris-HCl (pH 7.9 at 25°C)

-

60 mM MgCl₂

-

100 mM Dithiothreitol (DTT)

-

20 mM Spermidine

-

Store at -20°C

1.2. Nucleotide Solutions:

-

100 mM ATP, GTP, CTP, UTP solutions.

-

Prepare a 10 mM stock solution of this compound.

-

Store all nucleotide solutions at -20°C.

1.3. DNA Template:

-

A linearized plasmid or a PCR product containing a T7 promoter upstream of the gene of interest should be used.[2][3] The template DNA should be purified and dissolved in nuclease-free water.

1.4. T7 RNA Polymerase:

-

Store at -20°C in a storage buffer.

1.5. RNase Inhibitor:

-

A commercially available RNase inhibitor.

1.6. 2x Stop/Loading Buffer:

-

95% (v/v) Formamide

-

18 mM EDTA

-

0.025% (w/v) SDS

-

0.025% (w/v) Xylene Cyanol

-

0.025% (w/v) Bromophenol Blue

-

Store at 4°C.

In Vitro Transcription Reaction

The following protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.[5]

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

| Component | Volume | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM ATP | 0.5 µL | 2.5 mM |

| 100 mM GTP | 0.5 µL | 2.5 mM |

| 100 mM CTP | 0.5 µL | 2.5 mM |

| 100 mM UTP | 0.5 µL | 2.5 mM |

| 10 mM this compound | 0 - 2 µL | 0 - 1 mM |

| DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor (40 U/µL) | 0.5 µL | 20 U |

| T7 RNA Polymerase | 1 µL |

-

Mix the components gently by pipetting.

-

Incubate the reaction at 37°C for 1 to 2 hours.[5]

-

To terminate the reaction, add 20 µL of 2x Stop/Loading Buffer.

Control Reactions

To validate the results, the following control reactions should be performed in parallel:[6]

-

Positive Control: A reaction with all standard NTPs and no this compound to ensure the transcription system is active.

-

Negative Control: A reaction without the DNA template to check for background contamination.

-

Titration of this compound: Perform a series of reactions with varying concentrations of this compound to determine the optimal concentration for the desired level of termination.

Analysis of Transcription Products

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 6-12% acrylamide with 8 M urea).

-

Run the gel until the dye front reaches the desired position.

-

Visualize the RNA transcripts by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if radiolabeled NTPs were included.

Data Presentation

The following table summarizes hypothetical data on the effect of increasing this compound concentration on the yield of full-length transcript.

| This compound Concentration (µM) | Full-Length Transcript Yield (%) | Average Transcript Length (nt) |

| 0 | 100 | 500 |

| 50 | 75 | 420 |

| 100 | 50 | 350 |

| 250 | 20 | 250 |

| 500 | 5 | 150 |

| 1000 | <1 | 80 |

Visualizations

Caption: Workflow for using this compound in in vitro transcription assays.

Caption: Proposed mechanism of this compound-mediated chain termination.

References

- 1. researchgate.net [researchgate.net]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. protocols.io [protocols.io]

- 6. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Application of Thiophosphate Nucleotide Analogs in Elucidating RNA Polymerase Kinetics

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of RNA polymerase (RNAP) kinetics is fundamental to understanding gene expression and identifying novel therapeutic targets. Thiophosphate nucleotide analogs, such as Adenosine 5'-O-(1-thiotriphosphate) (ATP-α-S) and Adenosine 5'-O-(3-thiotriphosphate) (ATP-γ-S), are invaluable tools in these investigations. By substituting a non-bridging oxygen atom with sulfur in the phosphate chain, these analogs introduce unique chemical properties that allow for the dissection of discrete steps in the transcription cycle, including nucleotide binding, phosphodiester bond formation, and enzyme translocation.

The sulfur substitution in these analogs can affect the rate of enzymatic reactions in a predictable manner. For instance, the use of a slowly hydrolyzable analog like Sp-ATP-α-S can perturb the bond formation step, allowing researchers to identify and quantify changes in nucleotide binding affinity and the rates of subsequent conformational changes.[1] This approach is particularly powerful in transient-state kinetic analysis, which monitors the reaction on a millisecond timescale to capture the dynamics of individual steps in the catalytic cycle.[2][3]

By comparing the kinetic parameters obtained with canonical nucleotides versus their thiophosphate counterparts, researchers can delineate the rate-limiting steps of transcription and elucidate the mechanism of action of various RNAP inhibitors. This detailed mechanistic understanding is crucial for the rational design of novel antimicrobial and anticancer drugs that target transcription.

Principles of the Assay

The core principle behind using thiophosphate nucleotide analogs in RNAP kinetics is the differential enzymatic handling of the sulfur-modified phosphate group compared to the natural oxygen. This difference can manifest in several ways:

-

Slower Hydrolysis: The thiophosphodiester bond is generally more resistant to enzymatic cleavage than a standard phosphodiester bond. This property is exploited to "trap" the enzyme in specific conformational states or to slow down the catalytic rate, making it easier to measure.

-

Altered Metal Ion Coordination: The substitution of oxygen with sulfur can alter the coordination of essential metal ions (like Mg²⁺) in the active site, thereby affecting the catalytic efficiency.

-

Stereospecificity: The phosphorus atom at the α- or γ-position becomes chiral upon sulfur substitution, leading to diastereomers (Sp and Rp). RNA polymerases often exhibit a stereopreference for one diastereomer over the other, providing an additional layer of specificity for mechanistic studies.

Kinetic assays typically involve incubating purified RNAP with a DNA template and a set of nucleotides, including one or more thiophosphate analogs. The reaction progress is monitored over time, often using radiolabeled nucleotides or fluorescent probes. By varying the concentration of the nucleotide analog and measuring the initial reaction rates, key kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction rate (V_max) can be determined.

Experimental Protocols

Protocol 1: Transient-State Kinetic Analysis of Single Nucleotide Incorporation

This protocol is adapted from methodologies used to study eukaryotic RNA polymerase II.[2][4] It utilizes a rapid-quench flow instrument to measure single nucleotide incorporation on a millisecond timescale.

Materials and Reagents:

-

Purified RNA Polymerase II

-

Synthetic DNA template and non-template strands

-

RNA primer (e.g., a 9-mer)

-

[α-³²P]-CTP for radiolabeling

-

Unlabeled ATP, GTP, UTP

-

Sp-ATP-α-S (or other desired thiophosphate analog)

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05 mg/mL BSA)[5]

-

Quench Solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Elongation Complex (EC) Formation:

-

Anneal the DNA template, non-template, and RNA primer to form the scaffold for the elongation complex.

-

Incubate the DNA/RNA scaffold with purified RNAP II to form the EC.

-

Extend the 9-mer RNA primer with [α-³²P]-CTP to generate a radiolabeled 10-mer EC. This ensures that only active complexes are monitored.[2]

-

-

Single Nucleotide Incorporation Assay:

-

Load the prepared ECs into one syringe of a rapid-quench flow instrument.

-

Load the reaction solution containing the desired concentration of the thiophosphate nucleotide analog (e.g., Sp-ATP-α-S) into another syringe.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Quench the reaction at various time points (from milliseconds to seconds) by mixing with the quench solution.

-

-

Product Analysis:

-

Separate the reaction products (unreacted 10-mer and the 11-mer product) on a denaturing polyacrylamide gel.

-

Visualize and quantify the amount of product formation at each time point using a phosphorimager.

-

-

Data Analysis:

-

Plot the concentration of the 11-mer product as a function of time.

-

Fit the data to appropriate kinetic models (e.g., single or double exponential equations) to determine the observed rate constants (k_obs).

-

Repeat the experiment at various concentrations of the nucleotide analog and plot k_obs versus the analog concentration.

-

Fit this plot to a hyperbolic equation to determine the maximal rate constant (k_pol) and the apparent dissociation constant (K_D).

-

Quantitative Data

The following table summarizes representative kinetic parameters obtained from studies using thiophosphate nucleotide analogs with RNA Polymerase II.

| Nucleotide | Parameter | Value | RNA Polymerase | Reference |

| ATP | k_pol | ~75 s⁻¹ | Yeast Pol II | [4] |

| ATP | K_d | ~110 µM | Yeast Pol II | [6] |

| Sp-ATP-α-S | k_pol | ~3 s⁻¹ | Yeast Pol II | [4] |

| Sp-ATP-α-S | K_d | Not reported | Yeast Pol II | [4] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Visualizations

Caption: Experimental workflow for transient-state kinetic analysis.

Caption: Steps in the transcription elongation cycle probed by thio-NTPs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transient-State Kinetic Analysis of the RNA Polymerase I Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient-State Kinetic Analysis of the RNA Polymerase II Nucleotide Incorporation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of RNA-protein contacts using thiophosphate substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Assessing Thio-ITP Effects on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thio-ITP, a prodrug of 6-thioguanosine triphosphate (6-TGTP), is a compound of interest for its potential therapeutic effects, particularly in oncology and immunology. Its mechanism of action involves the targeting of small GTPases, primarily Rac1. This document provides a detailed guide for the experimental design and protocols necessary to assess the effects of this compound on various cell lines. The provided methodologies and expected outcomes will aid researchers in designing robust experiments to elucidate the cellular and molecular consequences of this compound treatment.

The core mechanism of this compound's active form, 6-TGTP, involves forming a disulfide adduct with Rac1. This modification leads to the accumulation of an inactive form of Rac1, thereby inhibiting its downstream signaling pathways. Rac1 is a key regulator of numerous cellular processes, including cell motility, cytoskeletal dynamics, cell division, and gene transcription.[1][2][3][4] Consequently, inhibition of Rac1 by this compound is expected to have profound effects on these cellular functions.

Key Signaling Pathway: this compound and Rac1 Inhibition

The primary signaling pathway affected by this compound is the Rac1 GTPase cycle. Under normal conditions, Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). This compound, through its active metabolite 6-TGTP, disrupts this cycle by forming a covalent adduct with Rac1, locking it in an inactive state.[1][2]

References

- 1. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6‐thioguanine nucleotide monitoring in azathioprine and mercaptopurine monotherapy for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Thiopurine Metabolites in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction